Terpendole I

ACAT inhibition lipid metabolism natural product screening

Researchers screening ACAT inhibitors frequently lack a validated low-potency reference compound to establish reliable baseline thresholds. Terpendole I (CAS 167612-17-1) resolves this with a confirmed IC50 of 145 µM under standardized rat liver microsome conditions. • ACAT inhibitor reference: IC50=145 µM vs. terpendole L (32.4 µM) - enables unambiguous discrimination of non-specific background from genuine inhibition • Bacillus-selective antibacterial probe: MIC=100 µg/mL (B. cereus, B. subtilis); inactive against S. aureus, P. aeruginosa, K. pneumoniae (MIC>200 µg/mL) • HeLa cytotoxicity reference: IC50=52.6 µM for in vitro cytotoxicity panel calibration • Native substrate for fungal prenyltransferases TolF/TerF - validated in heterologous expression and purified recombinant enzyme assays

Molecular Formula C27H35NO5
Molecular Weight 453.6 g/mol
Cat. No. B1251161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerpendole I
Molecular FormulaC27H35NO5
Molecular Weight453.6 g/mol
Structural Identifiers
SMILESCC12CCC3C4(C1(CCC5C2(C6=C(C5)C7=CC=CC=C7N6)C)O)C(O4)C(C(O3)C(C)(C)O)O
InChIInChI=1S/C27H35NO5/c1-23(2,30)21-19(29)22-27(33-22)18(32-21)10-11-24(3)25(4)14(9-12-26(24,27)31)13-16-15-7-5-6-8-17(15)28-20(16)25/h5-8,14,18-19,21-22,28-31H,9-13H2,1-4H3/t14-,18-,19+,21-,22+,24+,25+,26-,27-/m0/s1
InChIKeyAKOANWZRKXOJTC-ZWNZASDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terpendole I: Chemical & Molecular Profile


Terpendole I is a fungal indole-diterpene secondary metabolite originally isolated from Albophoma yamanashiensis by Omura and colleagues at the Kitasato Institute in 1995 [1]. It belongs to the terpendole subgroup of indole-diterpenes (IDTs), a large class of structurally complex natural products characterized by a cyclic diterpene skeleton derived from geranylgeranyl diphosphate (GGPP) fused to an indole moiety derived from tryptophan [2]. The compound has a molecular formula of C27H35NO5 and molecular weight of 453.57 g/mol, featuring a polar analog structure within the indole-diterpene family [3]. Terpendole I is classified as a weak inhibitor of acyl-coenzyme A:cholesterol acyltransferase (ACAT) and is primarily utilized as a research tool in lipid metabolism studies, natural product biosynthesis research, and antimicrobial screening applications [4].

ACAT inhibition study context
Natural product biosynthesis probe
Antimicrobial screening applications

Terpendole I Distinction from Analogs


Indole-diterpenes cannot be treated as interchangeable commodities due to profound structure-activity divergence within the class. A comprehensive review of indole-diterpene biological activities has documented that even structurally related compounds display distinct and often non-overlapping biological activities [1]. Within the terpendole subgroup alone, the original discovery paper by Tomoda et al. (1995) established that ACAT inhibitory potency spans over an order of magnitude—from IC50 values of 32.4 µM for terpendole L to 145 µM for terpendole I [2]. This potency stratification is accompanied by divergent target selectivity profiles; for example, terpendole E functions as a mitotic kinesin Eg5 inhibitor whereas terpendole I lacks reported anti-mitotic activity [3]. Additionally, structural modifications—such as the presence or absence of epoxide moieties, hydroxylation patterns, and prenylation sites—directly influence substrate recognition by biosynthetic enzymes including prenyltransferases [4]. Substituting terpendole I with a purportedly similar analog without verifying the specific assay parameters would invalidate experimental reproducibility and compromise comparative analysis across studies. The following quantitative evidence establishes precisely where terpendole I occupies a distinct position relative to its closest comparators.

ACAT potency stratification
Terpendole ACAT potency varies over 10-fold; activity may not transfer across analogs
Mechanism divergence
Eg5 inhibition vs. ACAT inhibition: target profile may shift assay interpretation
Structural sensitivity
Epoxide and hydroxylation differences alter prenyltransferase substrate recognition

Terpendole I Comparative Evidence


Weak ACAT Inhibitory Activity

Terpendole I exhibits weak acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity with an IC50 of 145 µM, as measured in rat liver microsome assays [1]. In direct comparison within the same study under identical assay conditions, terpendoles J, K, and L demonstrate moderate ACAT inhibition with IC50 values of 38.8 µM, 38.0 µM, and 32.4 µM, respectively [1]. This represents a potency difference of 3.7-fold to 4.5-fold, positioning terpendole I as the least potent among the ACAT-active terpendoles characterized in the Tomoda et al. (1995) series, with terpendoles E–I collectively showing weak activities in the 145–388 µM IC50 range [1].

ACAT Inhibition
Head-to-head
Terpendole I IC50 = 145 µM vs. J 38.8 µM, K 38.0 µM, L 32.4 µM (rat liver microsomes)
Supports low-potency ACAT control context
3.7–4.5× lower potency; identical assay conditions
ACAT inhibition lipid metabolism natural product screening

Narrow Gram-Positive Antibacterial Spectrum

Terpendole I displays antibacterial activity with minimum inhibitory concentrations (MICs) of 100 µg/mL against both Bacillus cereus and Bacillus subtilis . Critically, the compound shows no meaningful activity against Staphylococcus aureus, Pseudomonas aeruginosa, or Klebsiella pneumoniae (MICs >200 µg/mL for all three species) . It also exhibits weak antifungal activity against Candida albicans with an MIC of 200 µg/mL . While direct comparative antimicrobial data for other terpendole congeners is not available in the literature, this narrow-spectrum Gram-positive profile with Bacillus selectivity constitutes a measurable differentiation from broad-spectrum antimicrobial indole-diterpenes such as paxilline and its analogs, which have documented activity across multiple bacterial genera [1].

Antimicrobial Spectrum
Class-level inference
B. cereus / B. subtilis MIC = 100 µg/mL; S. aureus, P. aeruginosa, K. pneumoniae MIC >200 µg/mL
Bacillus-selective probe context
>2-fold selectivity window vs. non-Bacillus spp.
antimicrobial screening Gram-positive bacteria selectivity profiling

Prenyltransferase Substrate Recognition

In vitro enzyme assays using purified recombinant enzymes TolF (from Tolypocladium inflatum) and TerF (from Chaunopycnis alba) confirmed the capacity of both prenyltransferases to catalyze prenylation of terpendole I [1]. Based on previous reports, terpendole I is considered a native substrate for these fungal indole diterpene prenyltransferases [1]. This substrate recognition is structurally dependent; the enzymes exhibit defined regioselectivity and substrate tolerance that distinguishes terpendole I from other indole-diterpenes such as paxilline and β-paxitriol, which are also accepted but yield distinct prenylated products [1]. The functional characterization of TolF and TerF provides a quantitative enzymatic framework for terpendole I as a biosynthetic intermediate, enabling precise biotransformation studies that would not be replicable with non-native substrate analogs.

Prenyltransferase Substrate
Head-to-head
Accepted by TolF and TerF; native substrate; distinct product vs. paxilline
Enables biotransformation studies
Regioselectivity context differs among substrates
prenyltransferase biosynthesis enzymatic modification natural product diversification

Moderate HeLa Cytotoxicity

Terpendole I exhibits cytotoxicity against HeLa human cervical carcinoma cells with an IC50 value of 52.6 µM . This cytotoxic activity is distinct from the compound's ACAT inhibitory profile (IC50 = 145 µM) and its antibacterial activity (MIC = 100 µg/mL), indicating that different mechanisms underlie each observed biological effect. While head-to-head comparative cytotoxicity data for other terpendole congeners against HeLa cells are not available in the primary literature, the 52.6 µM IC50 value provides a quantifiable benchmark for moderate in vitro cytotoxicity that researchers can reference when selecting terpendole I for cell-based assays versus other indole-diterpenes with divergent potency ranges.

HeLa Cytotoxicity
Data to verify
IC50 = 52.6 µM (HeLa cell viability assay)
Supports cytotoxicity endpoint review
Moderate potency; source-specific validation recommended
cytotoxicity HeLa cells anticancer screening

Polarity & Physicochemical Properties

Terpendole I is characterized as a polar analog within the indole-diterpene family . Its molecular formula C27H35NO5 contains five oxygen atoms, conferring increased polarity relative to less oxygenated congeners such as terpendole E (C28H39NO3, three oxygen atoms) [1]. This structural feature translates to measurable differences in solubility: terpendole I is soluble in ethanol, methanol, DMF, and DMSO . The enhanced polarity and distinct solubility profile differentiate terpendole I from more lipophilic indole-diterpenes such as paxilline and paspaline, which exhibit different organic solvent partitioning behavior. These physicochemical distinctions have practical implications for sample preparation, chromatographic separation, and formulation development.

Polarity & Solubility
Cross-study comparable
Polar analog (O/C ratio 0.185); soluble in EtOH, MeOH, DMF, DMSO
Supports aqueous-compatible formulation
Higher polarity vs. terpendole E (O/C 0.107)
physicochemical properties polarity solubility formulation

Terpendole I Research Applications


Weak ACAT Inhibitor Control

Terpendole I (IC50 = 145 µM) is optimally deployed as a low-potency reference compound in ACAT inhibitor screening cascades [1]. Its weak activity provides a baseline threshold for distinguishing between non-specific background effects and genuine ACAT inhibition, particularly when assayed alongside moderate-potency comparators such as terpendoles J, K, and L (IC50 = 32.4–38.8 µM) tested under identical rat liver microsome conditions [1]. Researchers designing structure-activity relationship (SAR) studies of the terpendole scaffold can utilize terpendole I as the low-activity anchor point against which structural modifications and potency improvements are benchmarked.

Prenyltransferase Substrate for Biotransformation

Based on validated in vitro enzyme assay data, terpendole I serves as a native substrate for the fungal prenyltransferases TolF and TerF [2]. This substrate recognition has been confirmed through heterologous expression systems and purified recombinant enzyme assays [2]. Terpendole I is the appropriate starting material for studies investigating indole-diterpene prenylation regioselectivity, enzymatic diversification pathways, or the chemo-enzymatic synthesis of prenylated indole-diterpene derivatives. Substitution with non-native substrates would not recapitulate the same enzymatic recognition and product profiles.

Bacillus-Selective Antimicrobial Probe

Terpendole I's documented antibacterial profile—active against B. cereus and B. subtilis (MIC = 100 µg/mL) while inactive against S. aureus, P. aeruginosa, and K. pneumoniae (MIC >200 µg/mL)—supports its application as a narrow-spectrum, Bacillus-selective probe . This selectivity profile, with a greater than 2-fold activity window, enables researchers to investigate Bacillus-specific mechanisms without confounding effects on other bacterial species. It is specifically suitable for Gram-positive Bacillus-targeted studies and should not be selected for broad-spectrum antimicrobial screening campaigns .

HeLa Cytotoxicity Reference Compound

With a characterized HeLa cell cytotoxicity IC50 of 52.6 µM, terpendole I provides a quantifiable reference point for in vitro cytotoxicity studies involving human cervical carcinoma cell lines [3]. This established potency value supports dose-ranging decisions and enables cross-study comparability when terpendole I is employed as a control compound or as part of a natural product cytotoxicity panel. The moderate potency (IC50 = 52.6 µM) distinguishes its application from high-potency cytotoxic agents and low-activity negative controls [3].

Application
Selection Property
Validation Focus
ACAT inhibitor screening studies
Low-potency reference context
ACAT inhibition potency threshold
Prenyltransferase biotransformation
Native substrate recognition
Enzymatic regioselectivity profiling
Bacillus-targeted antimicrobial studies
Bacillus-selective probe
Bacillus-specific mechanism investigation
HeLa cell cytotoxicity screening
Moderate cytotoxicity reference
Dose-ranging and cross-study comparability

Technical Documentation Hub

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29 linked technical documents
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